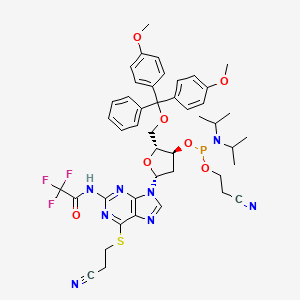

6-Thio-DG cep

Description

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRFZLDCSJOHHT-UMFTULFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50F3N8O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleoside Modification: Thiolation of Deoxyguanosine

The foundational step in synthesizing 6-Thio-DG cep involves introducing a sulfur atom at the 6-position of 2'-deoxyguanosine. Early work by Sudhakar Rao et al. (1992) established a two-step protocol starting with the protection of the exocyclic amine at the 2-position of deoxyguanosine using a trifluoroacetyl (TFA) group. Subsequent thiolation employs 2-cyanoethylthiol under alkaline conditions (pH 8–9), displacing the 6-oxo group with a thiol moiety. This reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving a yield of 68–72%.

Key challenges include minimizing oxidation of the thiol group during synthesis. To address this, inert atmosphere conditions (argon or nitrogen) and reducing agents like tris(2-carboxyethyl)phosphine (TCEP) are incorporated.

Phosphoramidite Derivatization

The thiolated nucleoside is converted into its phosphoramidite derivative for solid-phase oligonucleotide synthesis. The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group, while the 3'-hydroxyl undergoes phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of N,N-diisopropylethylamine (DIPEA). This step occurs in dichloromethane (DCM) at room temperature for 2 hours, yielding the cephalosporin phosphoramidite with 85–90% efficiency.

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| 6-Thiolation | 2-cyanoethylthiol, DMF, 60°C, 12h | 68–72% |

| 5'-DMT Protection | DMT-Cl, pyridine, rt, 4h | 92% |

| 3'-Phosphitylation | CEP-Cl, DIPEA, DCM, rt, 2h | 85–90% |

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile (10–90%) in 0.1 M triethylammonium acetate (TEAA) buffer. The product elutes at 18–20 minutes under these conditions, with purity exceeding 98%.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : NMR (DMSO-d6, 400 MHz) confirms the presence of the DMT group (δ 7.2–7.4 ppm, aromatic protons) and the 2-cyanoethyl moiety (δ 2.8–3.2 ppm).

-

Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 935.967 [M+H], consistent with the molecular formula .

Applications in Oligonucleotide Synthesis

Incorporating this compound into DNA strands enhances nuclease resistance and enables post-synthetic conjugation (e.g., with maleimide-functionalized probes). Coupling efficiencies of 98–99% are achieved using 5-ethylthio-1H-tetrazole (ETT) as the activator in automated synthesizers.

Comparative Analysis of Synthetic Routes

While Sudhakar Rao’s method remains the gold standard, recent advancements propose microwave-assisted synthesis to reduce reaction times. For example, phosphitylation under microwave irradiation (50°C, 15 minutes) achieves comparable yields (88%) to traditional methods. However, scalability challenges persist due to equipment limitations .

Chemical Reactions Analysis

Types of Reactions

6-Thio-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can undergo oxidation, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivative.

Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

6-Thio-2’-deoxyguanosine has several scientific research applications, including:

Chemistry: Used as a tool to study telomere biology and the role of telomerase in cellular processes.

Biology: Investigated for its effects on cellular aging and the mechanisms of telomere maintenance.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with high telomerase activity.

Mechanism of Action

6-Thio-2’-deoxyguanosine exerts its effects by incorporating into telomeric DNA through the action of telomerase. This incorporation leads to telomere dysfunction, resulting in DNA damage responses and selective cancer cell death. The damaged telomeric fragments accumulate in cytosolic micronuclei, activating both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Comparison with Similar Compounds

Mechanism of Action :

- Incorporation into telomeres via telomerase-mediated elongation.

- Induces telomere dysfunction-induced foci (TIFs), triggering G2/M cell cycle arrest and caspase-mediated apoptosis .

- Synergizes with genotoxic drugs (e.g., etoposide, doxorubicin) by amplifying DNA damage responses .

Comparative Analysis with Similar Compounds

Comparison with Cytotoxic Agents (Etoposide, Doxorubicin)

Efficacy :

- Single-Agent Activity: 6-thio-dG exhibits a median GI50 of 2.65 µM in neuroblastoma cell lines, comparable to etoposide (GI50: 0.33 µM) and doxorubicin (GI50: 0.03 µM) . In NSCLC, 6-thio-dG IC50 values range from nanomolar to low micromolar concentrations, independent of baseline telomere length .

Synergy in Combination :

- Neuroblastoma :

- 6-thio-dG + Etoposide : Mean combination index (CoIn) = 0.39 (synergistic), reducing viability to near-zero in IMR-32 and SH-SY5Y cell lines .

- 6-thio-dG + Doxorubicin : CoIn = 0.35 (synergistic), with strong apoptosis induction in CLB-GA cells .

- Mechanistic synergy: Upregulation of p21 (cell cycle arrest) and cleaved caspase-7 (apoptosis) .

- NSCLC :

Comparison with Targeted Therapies (Ceritinib)

ALK Inhibition in Neuroblastoma :

Mechanistic Divergence :

- Ceritinib targets ALK signaling but fails to amplify DNA damage pathways.

Comparison with Other Telomerase-Targeting Agents (Imetelstat)

Imetelstat : A telomerase inhibitor that directly blocks telomerase activity.

- Synergy with Etoposide: In neuroblastoma xenografts, imetelstat + etoposide improved survival comparably to 6-thio-dG + etoposide (Fig. 5) . Both combinations induced apoptosis but via distinct mechanisms: imetelstat suppresses telomerase elongation, while 6-thio-dG causes telomere incorporation .

Key Differences :

Combination with Platinum-Based Chemotherapies

Biological Activity

6-Thio-2'-deoxyguanosine (6-thio-dG) is a nucleoside analogue that has garnered attention for its potential as an anti-cancer agent, particularly through its interaction with telomerase and telomeres. This article explores the biological activity of 6-thio-dG, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

6-thio-dG is recognized by the telomerase enzyme and is incorporated into newly synthesized telomeres. This incorporation alters the structure and function of telomeres, leading to telomere dysfunction specifically in telomerase-positive cells. The compound induces significant telomere shortening and results in the loss of protective complexes at the telomeric ends, which can trigger cellular senescence or apoptosis in cancer cells while sparing normal cells that do not express telomerase .

Key Findings

- Telomere Dysfunction : 6-thio-dG treatment results in a 7.8-fold increase in telomeric DNA damage compared to its counterpart, 6-thioguanine, after 72 hours of exposure .

- Cell Viability : In various cancer cell lines (e.g., HCT116, A549), treatment with 6-thio-dG led to an 80-90% reduction in cell viability, while normal fibroblast cells remained largely unaffected .

- In Vivo Efficacy : In xenograft models using A549 lung cancer cells, intraperitoneal administration of 6-thio-dG resulted in significant tumor reduction, outperforming treatments with 6-thioguanine .

Comparative Analysis of Cell Lines

The following table summarizes the effects of 6-thio-dG on different cancer cell lines compared to normal human fibroblasts:

| Cell Line | Telomerase Expression | Viability Post Treatment (%) | Telomere Dysfunction Induced |

|---|---|---|---|

| HCT116 | Positive | ~10% | High |

| A549 | Positive | ~15% | High |

| HCC827 | Positive | ~5% | High |

| BJ Fibroblasts | Negative | ~90% | None |

Study 1: Telomere Dysfunction Induction

In a study assessing the impact of 6-thio-dG on various cancer cell lines, researchers observed that the compound induced significant telomere dysfunction characterized by increased TIF (Telomere Dysfunction-Induced Foci) formation. The study utilized immunofluorescence to quantify TIFs and demonstrated that only telomerase-positive cells exhibited this dysfunction following treatment with 6-thio-dG .

Study 2: Resistance Mechanisms

Further investigations revealed that certain cancer cell lines (e.g., H1819, H1993) displayed resistance to 6-thio-dG. Gene expression analysis indicated hypermethylation of specific genes associated with resistance mechanisms. This highlights the need for understanding genetic factors influencing sensitivity to 6-thio-dG therapy .

Q & A

Q. How can telomere dynamics be longitudinally assessed in 6-Thio-DG studies?

- Answer: Utilize droplet digital PCR (ddPCR) for high-precision telomere length measurement. In xenografts, post-treatment telomere stability (e.g., no significant change after 28 days) suggests alternative mechanisms; pair with telomere dysfunction-induced foci (TIF) assays to detect DNA damage .

Methodological Resources

- Data Sources: Prioritize PubMed, Google Scholar, and institutional repositories (e.g., NIH RePORT) for peer-reviewed studies on 6-Thio-DG. Avoid non-academic platforms like BenchChem .

- Ethical Compliance: Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For xenografts, follow ARRIVE guidelines for reporting .

- Statistical Tools: Use GraphPad Prism for CoIn analysis and R/Bioconductor for omics data. Open-source platforms like Galaxy support reproducible workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.